molecular formula C6H10N2OS B2971144 1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 65710-56-7

1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2971144
CAS No.: 65710-56-7
M. Wt: 158.22
InChI Key: IHKDRPOYGQYGPI-UHFFFAOYSA-N
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Description

1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms. This particular compound features a propyl group at the first position, a sulfanyl group at the second position, and a partially saturated ring at the fourth and fifth positions. The imidazole ring is known for its presence in various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a propyl-substituted amine with a thiol-containing compound, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, making it useful in coordination chemistry. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
  • 1-ethyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
  • 1-butyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Uniqueness

1-propyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric effects, making it a versatile compound for various applications .

Properties

IUPAC Name

3-propyl-2-sulfanylideneimidazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS/c1-2-3-8-5(9)4-7-6(8)10/h2-4H2,1H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKDRPOYGQYGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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